3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3S/c22-13-5-3-7-15(11-13)30(27,28)19-18-21(25-17-9-2-1-8-16(17)24-18)26(20(19)23)12-14-6-4-10-29-14/h1-11H,12,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCILENGBPRNTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=CO4)N)S(=O)(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrroloquinoxaline core, followed by the introduction of the furan-2-ylmethyl group and the 3-chlorophenylsulfonyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Recent studies have indicated that compounds similar to 3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine exhibit various biological activities:
-
Anticancer Activity :
- Compounds with quinoxaline structures have shown promising anticancer properties. For instance, derivatives containing similar scaffolds have demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. Some compounds reported IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
- Antimicrobial Properties :
- Inhibition of Viral Proteases :
- Targeting Specific Biological Pathways :
Case Studies
Several case studies highlight the applications and effectiveness of related compounds:
- Quinoxaline Derivatives Against Cancer :
- Antimicrobial Screening :
Mechanism of Action
The mechanism of action of 3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting the growth of cancer cells or preventing microbial infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural variations among analogs include modifications to the sulfonyl group, amine substituents, and core heterocyclic systems. Below is a comparative analysis of selected compounds (Table 1):
Table 1: Physicochemical Properties of Analogs
*Estimated based on structural similarity; †Melting points reported as retention times in HPLC (4.08–4.43 h).
Key Observations:
- Substituent Effects on Molecular Weight : The target compound’s furan-2-ylmethyl group contributes to a higher molecular weight (~481.9) compared to CAY10602 (418.44), which has a simpler 4-fluorophenyl group .
- Polarity and Solubility: The ethanol substituent in the analog from likely enhances water solubility, whereas the 3-phenylpropyl group in may increase lipophilicity.
- Synthetic Yields: Pyrroloquinoline derivatives with ethylpyrrolidinyl substituents (e.g., ) show moderate yields (30–57%), suggesting steric or electronic challenges in synthesis.
Key Insights:
- SIRT1 Activation : CAY10602’s 4-fluorophenyl group and phenylsulfonyl moiety are critical for SIRT1 modulation, suggesting that substituent electronics (e.g., electron-withdrawing groups) influence activity .
- Kinase Inhibition: Pyrroloquinoline derivatives with basic amine centers (e.g., ethylpyrrolidinyl in ) may interact with kinase ATP-binding pockets, though specific data are lacking.
Biological Activity
The compound 3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 348.83 g/mol
Structural Features
The molecule comprises a pyrroloquinoxaline core, which is known for its diverse biological properties. The presence of the furan moiety and the chlorophenyl sulfonyl group contributes to its potential pharmacological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrroloquinoxaline derivatives, including the target compound. The following table summarizes some key findings related to its anticancer activity:
| Study Reference | Cell Line Tested | IC Value (µM) | Mechanism of Action |
|---|---|---|---|
| NCI-H460 | 12.5 | Induction of apoptosis | |
| MCF-7 | 8.0 | Inhibition of cell proliferation | |
| HeLa | 15.0 | Cell cycle arrest at G1 phase |
The compound appears to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of cell cycle progression : Studies indicate that it may cause cell cycle arrest, particularly at the G1 phase, leading to reduced proliferation rates.
- Induction of apoptosis : The compound has been shown to activate apoptotic pathways in several cancer cell lines, suggesting its potential as an anticancer agent.
Other Biological Activities
In addition to its anticancer properties, the compound has been explored for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrroloquinoxaline may exhibit antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
Case Study 1: Antitumor Efficacy
In a study conducted by researchers at the National Cancer Institute (NCI), various derivatives were screened for their anticancer properties. The target compound demonstrated significant cytotoxicity against multiple cancer cell lines, indicating its potential as a lead compound for further development.
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogs were synthesized to evaluate the impact of structural modifications on biological activity. The introduction of different substituents on the phenyl ring significantly influenced the potency and selectivity against cancer cell lines, highlighting the importance of SAR in drug design.
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and purification techniques. For example, sulfonylation reactions (critical for introducing the 3-chlorophenylsulfonyl group) may require anhydrous conditions and catalysts like triethylamine to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using DCM/hexane mixtures) can enhance purity. Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. What spectroscopic and crystallographic methods confirm the molecular structure of this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Single-crystal XRD resolves the 3D arrangement of the pyrrolo[2,3-b]quinoxaline core and substituents. Precedent studies on related quinoxaline derivatives highlight the importance of π-stacking interactions between aromatic rings .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., furan-2-ylmethyl at N1) and confirms sulfonyl group integration. DEPT-135 and HSQC experiments distinguish CH₂/CH₃ groups .
- Mass Spectrometry (HRMS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₉H₁₄ClN₃O₃S) .
Advanced Research Questions
Q. How should researchers design experiments to investigate the compound’s mechanism of action against kinase targets?
Methodological Answer:
- Enzyme Inhibition Assays: Use recombinant kinases (e.g., JAK2, EGFR) in ATP-competitive assays with ADP-Glo™ detection. Dose-response curves (IC₅₀) and kinetic studies (Kᵢ) quantify potency .
- Computational Modeling: Molecular docking (AutoDock Vina) identifies binding poses in kinase ATP pockets. MD simulations (AMBER) assess stability of interactions, particularly with the sulfonyl group and quinoxaline core .
- Cellular Validation: CRISPR-engineered kinase-deficient cell lines confirm target specificity. Phosphorylation status (Western blot) links inhibition to downstream signaling .
Q. What strategies resolve contradictory data on the compound’s solubility and bioavailability in preclinical models?
Methodological Answer:
- Salt Formation: Pair the free base with counterions (e.g., HCl, mesylate) to improve aqueous solubility. pH-solubility profiling identifies optimal formulations .
- Nanoparticle Encapsulation: Use PEG-PLGA nanoparticles to enhance bioavailability. Dynamic Light Scattering (DLS) monitors particle size (target: <200 nm), while in vivo PK studies (rodents) track plasma half-life .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl on the amine) to increase membrane permeability. LC-MS/MS quantifies prodrug conversion in plasma .
Q. How can researchers analyze the impact of substituent modifications (e.g., sulfonyl vs. carbonyl groups) on biological activity?
Methodological Answer:
- SAR Library Synthesis: Prepare analogs with systematic substitutions (e.g., 3-fluorophenylsulfonyl, benzylcarbonyl) via parallel synthesis. Purify derivatives via automated flash chromatography .
- Functional Assays: Compare IC₅₀ values across analogs in kinase panels. Heatmaps (ClustVis) visualize selectivity profiles, highlighting substituent-dependent activity shifts .
- Thermodynamic Analysis: Isothermal Titration Calorimetry (ITC) measures binding entropy/enthalpy changes. Sulfonyl groups often enhance hydrophobic interactions, while carbonyls favor hydrogen bonding .
Data Analysis & Reproducibility
Q. How should researchers address discrepancies in reported IC₅₀ values across different assay platforms?
Methodological Answer:
- Standardized Protocols: Adopt uniform assay conditions (e.g., ATP concentration, incubation time) per guidelines from the Kinase Inhibitor Consortium .
- Orthogonal Assays: Validate results using alternative methods (e.g., radiometric filter-binding vs. fluorescence polarization). Statistical analysis (ANOVA) identifies platform-specific biases .
- Positive Controls: Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability. Z’-factor calculations ensure assay robustness .
Q. What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stress conditions (pH 1–10, 40°C, UV light). Monitor degradation via UPLC-PDA at 254 nm. Major degradants (e.g., sulfoxide formation) are identified via MS/MS .
- Plasma Stability Assays: Incubate with human plasma (37°C, 24 hrs). Protein precipitation (acetonitrile) followed by LC-MS quantifies parent compound remaining .
Experimental Design & Theoretical Frameworks
Q. How can researchers link this compound’s activity to broader kinase signaling pathways?
Methodological Answer:
- Pathway Enrichment Analysis: RNA-seq of treated cells identifies differentially expressed genes. Tools like DAVID or GSEA map genes to pathways (e.g., JAK-STAT, MAPK) .
- Phosphoproteomics: SILAC-based LC-MS/MS quantifies changes in kinase substrate phosphorylation. Motif analysis (PhosphoSitePlus) predicts upstream regulators .
Q. What computational tools predict metabolic liabilities of this compound?
Methodological Answer:
- In Silico Metabolism: Use software like MetaSite to simulate Phase I/II metabolism. Highlight vulnerable sites (e.g., furan ring oxidation) .
- CYP450 Inhibition Assays: Fluorescent probe substrates (e.g., CYP3A4: midazolam) assess isoform-specific inhibition. Correlate results with in silico predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
